molecular formula C17H14FN3O2 B2578151 2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903053-96-2

2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

Cat. No. B2578151
CAS RN: 1903053-96-2
M. Wt: 311.316
InChI Key: CVMAYXLDWHKJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a fluorobenzoyl group and an isonicotinonitrile group.


Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of the compound, is a common feature in medicinal chemistry due to its saturated nature and the presence of nitrogen . It offers a three-dimensional structure that can enhance interactions with biological targets. This compound could be explored for its potential in drug discovery, particularly in the design of new molecules with improved pharmacokinetic properties and target selectivity.

Cancer Therapeutics

Compounds containing the pyrrolidine moiety have been investigated for their anticancer properties . The fluorobenzoyl group in the compound could potentially interact with cancer cell receptors or enzymes, inhibiting their activity. Research could focus on synthesizing derivatives and evaluating their efficacy against various cancer cell lines.

Enzyme Inhibition

The isonicotinonitrile group might act as an inhibitor for certain enzymes. For instance, similar structures have shown inhibition of Poly (ADP-ribose) Polymerase (PARP), which is involved in DNA repair processes . This application is crucial in developing treatments for diseases where DNA repair is a therapeutic target, such as cancer.

Stereochemistry and Enantioselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, this compound can exist in different stereoisomers. Research can be directed towards synthesizing enantiomerically pure forms and studying their distinct biological activities, which is vital for the development of enantioselective drugs .

Antioxidant Properties

Pyrrolidine derivatives have shown diverse pharmacological activities, including antioxidant properties . This compound could be synthesized and assessed for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

properties

IUPAC Name

2-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-15-4-2-1-3-14(15)17(22)21-8-6-13(11-21)23-16-9-12(10-19)5-7-20-16/h1-5,7,9,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMAYXLDWHKJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-Fluorobenzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

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